molecular formula C7H14BrNO B8355923 2-Bromo-n,4-dimethylpentanamide

2-Bromo-n,4-dimethylpentanamide

Cat. No.: B8355923
M. Wt: 208.10 g/mol
InChI Key: QKADZGNIPYJCPD-UHFFFAOYSA-N
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Description

2-Bromo-N,4-dimethylpentanamide is an aliphatic brominated amide characterized by a pentanamide backbone substituted with a bromine atom at the second carbon and methyl groups at the amide nitrogen (N-methyl) and the fourth carbon position. This structure confers unique steric and electronic properties, making it a candidate for applications in organic synthesis, pharmaceutical intermediates, or biochemical probes. The bromine atom at the α-position to the carbonyl group enhances reactivity in nucleophilic substitution or elimination reactions, while the methyl groups influence solubility and steric hindrance.

Properties

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

2-bromo-N,4-dimethylpentanamide

InChI

InChI=1S/C7H14BrNO/c1-5(2)4-6(8)7(10)9-3/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

QKADZGNIPYJCPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

2-Bromo-N,4-dimethylpentanamide vs. Aromatic Bromoamides
  • 2-Bromo-N-(4-chlorophenyl)propanamide (CAS: 77112-25-5): This compound features a propanamide chain with bromine at the α-position and a 4-chlorophenyl group attached to the amide nitrogen. The chlorine atom on the phenyl ring further enhances electrophilicity .
  • 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide :
    A propanamide derivative with bromine and a methyl group at the α-carbon and a nitro-substituted phenyl group. The nitro group introduces strong electron-withdrawing effects, significantly increasing reactivity in reduction or coupling reactions compared to the target compound’s aliphatic structure .

This compound vs. Acetamide Derivatives
  • 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide :
    This acetamide derivative contains bromine on a shorter carbon chain and a nitro-phenylcarbonyl substituent. The rigid aromatic system contrasts with the flexibility of the pentanamide backbone in the target compound, leading to differences in molecular conformation and solubility .

Physicochemical Properties

Property This compound 2-Bromo-N-(4-chlorophenyl)propanamide 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide
Molecular Weight ~222.1 (estimated) 262.53 (exact) ~307.1 (estimated)
Substituents Br, N-Me, C4-Me Br, 4-Cl-Ph Br, C2-Me, 4-NO₂-Ph
Reactivity Moderate (aliphatic Br) High (aromatic Br + Cl) Very high (NO₂ + Br)
Solubility Likely polar aprotic solvents Low (aromatic dominance) Low (nitro group reduces solubility)

Research Findings and Implications

  • Reactivity : The α-bromine in the target compound facilitates SN2 reactions, but steric hindrance from the N-methyl and C4-methyl groups may slow kinetics compared to less hindered analogs like 2-bromoacetamides .
  • Thermal Stability : Aliphatic bromoamides generally exhibit higher thermal stability than nitro-substituted aromatic variants, which may decompose under heating due to nitro group instability .

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